Cas no 89532-48-9 (2-(1H-pyrrol-2-yl)acetamide)
2-(1H-pyrrol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- (S)-1,3-Dibenzylpiperazine-2,5-Dione
- 2-(1H-pyrrol-2-yl)acetamide
- PDA53248
- 1H-PYRROLE-2-ACETAMIDE
- Z1203579730
- AKOS006338191
- 89532-48-9
- SB63080
- EN300-1709981
- pyrroleacetamide
- SCHEMBL9978846
-
- MDL: MFCD15832990
- Inchi: 1S/C6H8N2O/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9)
- InChI Key: NHNHWBFFDARHFO-UHFFFAOYSA-N
- SMILES: O=C(CC1=CC=CN1)N
Computed Properties
- Exact Mass: 124.06400
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 114
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 58.9Ų
Experimental Properties
- PSA: 58.88000
- LogP: 0.74280
2-(1H-pyrrol-2-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323502-1g |
2-(1H-Pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 1g |
$666 | 2021-08-18 | |
| Alichem | A109011827-1g |
1H-Pyrrole-2-acetamide |
89532-48-9 | 95% | 1g |
$524.29 | 2023-08-31 | |
| Alichem | A109011827-5g |
1H-Pyrrole-2-acetamide |
89532-48-9 | 95% | 5g |
$1471.86 | 2023-08-31 | |
| Chemenu | CM323502-1g |
2-(1H-Pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 1g |
$524 | 2024-07-21 | |
| Enamine | EN300-1709981-1g |
2-(1H-pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 1g |
$350.0 | 2023-08-31 | |
| Enamine | EN300-1709981-5g |
2-(1H-pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 5g |
$1050.0 | 2023-08-31 | |
| Enamine | EN300-1709981-10g |
2-(1H-pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 10g |
$1926.0 | 2023-08-31 | |
| Enamine | EN300-1709981-0.05g |
2-(1H-pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 0.05g |
$82.0 | 2023-08-31 | |
| Enamine | EN300-1709981-0.1g |
2-(1H-pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 0.1g |
$122.0 | 2023-08-31 | |
| Enamine | EN300-1709981-0.25g |
2-(1H-pyrrol-2-yl)acetamide |
89532-48-9 | 95% | 0.25g |
$173.0 | 2023-08-31 |
2-(1H-pyrrol-2-yl)acetamide Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-(1H-pyrrol-2-yl)acetamide
Comprehensive Guide to (S)-1,3-Dibenzylpiperazine-2,5-Dione (CAS No. 89532-48-9): Properties, Applications, and Market Insights
(S)-1,3-Dibenzylpiperazine-2,5-Dione (CAS No. 89532-48-9) is a specialized chiral compound widely recognized for its unique structural features and versatile applications in pharmaceutical and chemical research. This article delves into the chemical properties, synthesis methods, and industrial applications of this compound, while also addressing trending topics such as green chemistry and sustainable synthesis.
The molecular structure of (S)-1,3-Dibenzylpiperazine-2,5-Dione consists of a piperazine-2,5-dione core with benzyl substituents at the 1 and 3 positions. This configuration imparts significant stereochemical specificity, making it valuable for asymmetric synthesis and drug development. Researchers often explore its role in peptide mimetics and enzyme inhibitors, aligning with the growing demand for targeted therapeutics in modern medicine.
One of the most searched questions about 89532-48-9 relates to its synthetic pathways. The compound is typically synthesized via N-alkylation of piperazine-2,5-dione derivatives, followed by chiral resolution to obtain the (S)-enantiomer. Recent advancements in catalytic asymmetric synthesis have improved yields and reduced environmental impact, resonating with the global push for eco-friendly chemical processes.
In pharmaceutical applications, (S)-1,3-Dibenzylpiperazine-2,5-Dione serves as a key intermediate for bioactive molecules. Its rigid scaffold is particularly useful in designing central nervous system (CNS) drugs, a hot topic given the rising prevalence of neurological disorders. The compound's ability to modulate protein-protein interactions also makes it relevant in cancer research, another highly searched area in scientific databases.
The market for chiral compounds like 89532-48-9 is expanding, driven by the pharmaceutical industry's need for enantiomerically pure intermediates. Analysts highlight a compound annual growth rate (CAGR) of 6-8% for such specialty chemicals, with Asia-Pacific emerging as a major production hub. Quality control remains critical, and manufacturers often employ HPLC and chiral chromatography to verify enantiomeric purity—a frequent search term among quality assurance professionals.
From a regulatory standpoint, (S)-1,3-Dibenzylpiperazine-2,5-Dione is not classified as hazardous under major chemical inventories. However, proper laboratory safety protocols should always be followed when handling fine chemicals. This aligns with another trending search: "safe handling of research chemicals," reflecting increased awareness of occupational health in scientific workplaces.
Innovative applications continue to emerge, such as the compound's use in metal-organic frameworks (MOFs) for gas storage—a topic gaining traction in materials science circles. Researchers also investigate its potential in supramolecular chemistry, where its hydrogen-bonding motifs could enable novel self-assembling systems.
For purchasers seeking 89532-48-9, technical specifications typically include: ≥98% purity (HPLC), white to off-white crystalline powder form, and storage recommendations at 2-8°C. These parameters frequently appear in procurement-related searches, emphasizing the importance of technical data sheets in chemical commerce.
In conclusion, (S)-1,3-Dibenzylpiperazine-2,5-Dione represents a compelling case study in chiral chemistry with multifaceted applications. Its relevance to drug discovery, material science, and green chemistry ensures continued interest from both academic and industrial sectors. As synthetic methodologies advance, this compound will likely play an even greater role in addressing contemporary scientific challenges.
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